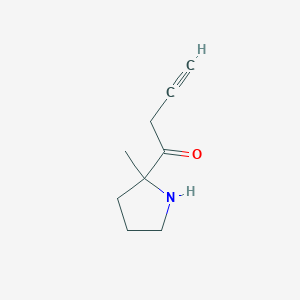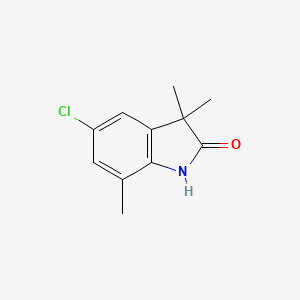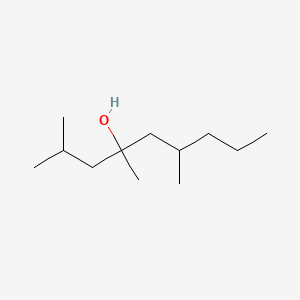![molecular formula C13H20BNO3 B13191098 3,5-Dimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-oxazole](/img/structure/B13191098.png)
3,5-Dimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-oxazole is a complex organic compound that features a unique combination of functional groups, including an oxazole ring and a boronate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-oxazole typically involves multiple steps, starting from readily available starting materials
Formation of the Oxazole Ring: This step often involves the cyclization of a suitable precursor, such as a β-ketoamide, under acidic or basic conditions.
Introduction of the Boronate Ester Group: The boronate ester group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid or boronate ester with a halogenated oxazole derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective and readily available starting materials.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxazole ring or the boronate ester group.
Substitution: The compound can undergo substitution reactions, particularly at the boronate ester group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
Aplicaciones Científicas De Investigación
3,5-Dimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling reactions.
Biology: The compound can be used in the development of fluorescent probes and sensors due to its unique structural features.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boronate ester linkages.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-oxazole involves its interaction with various molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of sensors and probes. Additionally, the oxazole ring can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
3,5-Dimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-oxazole is unique due to the presence of both an oxazole ring and a boronate ester group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C13H20BNO3 |
|---|---|
Peso molecular |
249.12 g/mol |
Nombre IUPAC |
3,5-dimethyl-4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-oxazole |
InChI |
InChI=1S/C13H20BNO3/c1-9-11(10(2)16-15-9)7-8-14-17-12(3,4)13(5,6)18-14/h7-8H,1-6H3/b8-7+ |
Clave InChI |
PFCVNKSFPVYMBU-BQYQJAHWSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=C(ON=C2C)C |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C=CC2=C(ON=C2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1-(Aminomethyl)cyclobutyl]azetidin-3-ol](/img/structure/B13191018.png)

![4',4'-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13191027.png)
![2-tert-Butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B13191029.png)
![N-[3-Methyl-5-(propan-2-yloxy)phenyl]butanamide](/img/structure/B13191047.png)



![Methoxy({1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B13191071.png)
![1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL](/img/structure/B13191103.png)
![5-[(2S)-4-[(tert-Butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid](/img/structure/B13191115.png)


